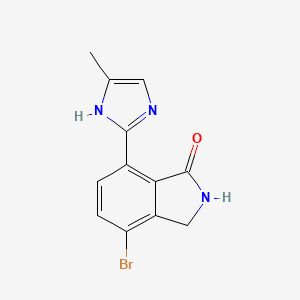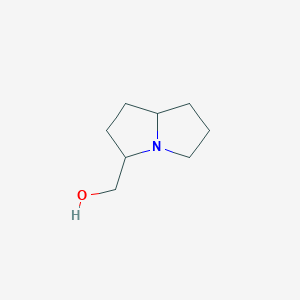
Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Ethyl 5-(3-morpholinopropoxy)-1h-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(3-piperidinopropoxy)-1h-indole-2-carboxylate: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.
Ethyl 5-(3-pyrrolidinopropoxy)-1h-indole-2-carboxylate: This compound has a pyrrolidine ring, which may also affect its biological activity and chemical reactivity.
Ethyl 5-(3-morpholinopropoxy)-1h-indole-3-carboxylate: This compound has the ester group at a different position on the indole ring, which may influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24N2O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ethyl 5-(3-morpholin-4-ylpropoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-2-23-18(21)17-13-14-12-15(4-5-16(14)19-17)24-9-3-6-20-7-10-22-11-8-20/h4-5,12-13,19H,2-3,6-11H2,1H3 |
Clave InChI |
JHVFOMJICNEGOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)


![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)
![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)


